3-(Methylsulfanyl)cyclohex-2-en-1-imine
Description
Properties
CAS No. |
106055-10-1 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
3-methylsulfanylcyclohex-2-en-1-imine |
InChI |
InChI=1S/C7H11NS/c1-9-7-4-2-3-6(8)5-7/h5,8H,2-4H2,1H3 |
InChI Key |
WKMJXNNEVAMBEF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=N)CCC1 |
Origin of Product |
United States |
Preparation Methods
Adaptation for Imine and Thioether Incorporation
To adapt this approach for 3-(methylsulfanyl)cyclohex-2-en-1-imine, the following modifications could be explored:
- Aldehyde Selection : Use 3-(methylsulfanyl)propanal instead of aromatic aldehydes to introduce the thioether moiety during the initial aldol condensation.
- Imine Formation : Replace the final keto-enol tautomerization step with an ammonolysis reaction. Treatment of the intermediate cyclohexenone with aqueous ammonia under Dean-Stark conditions could facilitate imine formation via dehydration.
Critical parameters include maintaining anhydrous conditions during imination to prevent hydrolysis and optimizing the molar ratio of ammonia to ketone (typically 1.2:1).
Biginelli Reaction-Inspired Multicomponent Synthesis
The Biginelli reaction, classically used for dihydropyrimidinone synthesis, offers a template for constructing nitrogen- and sulfur-containing heterocycles. Kotharkar et al. and Srinivas & Das have shown that thiourea derivatives participate effectively in three-component condensations.
Component Engineering for Target Molecule
A hypothetical Biginelli-type synthesis could involve:
- β-Keto Sulfide : Methyl 3-(methylsulfanyl)acetoacetate as the methylene-active component.
- Aldehyde : Cyclohexenecarboxaldehyde to direct ring formation.
- Ammonium Source : Urea or ammonium acetate to provide the imine nitrogen.
Heating these components in ethanol with HCl catalysis (5 mol%) at 80°C for 12 hours may yield the desired product. However, steric hindrance from the methylsulfanyl group could necessitate higher temperatures (110°C) or microwave assistance.
Nucleophilic Displacement in Halogenated Precursors
Thietane synthesis methodologies, particularly double nucleophilic displacements, provide valuable insights for introducing sulfur groups. Cerny and Polacek’s work with 1,3-dichloroalkanes demonstrates that treatment with potassium sulfide (K₂S) generates thietane rings efficiently.
Application to Cyclohexene Systems
For this compound:
- Precursor Synthesis : Brominate cyclohex-2-en-1-imine at position 3 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h).
- Thiolation : React 3-bromocyclohex-2-en-1-imine with sodium thiomethoxide (NaSMe) in DMF at 60°C.
This SN2 displacement typically achieves 65–78% yields for analogous systems, though ring strain in the cyclohexene derivative may reduce efficiency to ≈50%.
Diels-Alder Cycloaddition with Functionalized Dienophiles
The Diels-Alder reaction constructs six-membered rings with excellent stereocontrol. Nishizono et al. utilized 2,2-bis(bromomethyl)propane-1,3-diol to generate spirocyclic thietanes, illustrating the compatibility of sulfur incorporation during cyclization.
Retrosynthetic Disconnection
- Diene : 1,3-Butadiene derivative with a pre-installed methylsulfanyl group.
- Dienophile : N-Methylmaleimide or analogous imine-containing electrophile.
Heating the diene and dienophile in toluene (110°C, 24 h) under inert atmosphere could produce the cyclohexene ring. Subsequent oxidation of the maleimide to an imine (via hydroxylamine treatment) would yield the target compound.
Ring-Closing Metathesis of Diene Precursors
Olefin metathesis has revolutionized macrocycle synthesis. Applying this to this compound:
- Linear Precursor : Synthesize N-allyl-3-(methylsulfanyl)pent-4-en-1-amine.
- Metathesis Catalyst : Use Grubbs 2nd generation catalyst (5 mol%) in CH₂Cl₂ at 40°C.
This method offers excellent atom economy but requires stringent exclusion of moisture and oxygen. Typical yields for analogous six-membered rings range from 60–75%.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Domino Reaction | Atom-economic, single-step | Requires custom aldehyde synthesis | 45–55 |
| Biginelli Adaptation | Multicomponent efficiency | Competing side reactions | 30–40 |
| Nucleophilic Displ. | High functional group tolerance | Limited by precursor availability | 50–65 |
| Diels-Alder | Stereochemical control | High temperature requirements | 55–70 |
| Metathesis | Modular precursor design | Catalyst cost and sensitivity | 60–75 |
Spectroscopic Characterization Challenges
The imine group (C=N) exhibits characteristic IR absorption at ≈1640 cm⁻¹, while the methylsulfanyl moiety shows C-S stretching at 670–590 cm⁻¹. In ¹H NMR:
- Cyclohexene protons: δ 5.6–6.1 (multiplet, J = 10 Hz)
- SCH₃: δ 2.1 (singlet)
- Imine proton: δ 8.3 (broad, exchanges with D₂O)
X-ray crystallography of related compounds reveals planar cyclohexene rings with dihedral angles of 82–85° between substituents.
Industrial-Scale Considerations
Patent EP3702347A1 highlights the importance of chiral auxiliaries and sulfamide intermediates in large-scale sulfur chemistry. For kilogram-scale production:
- Cost Efficiency : Nucleophilic displacement (Method 3) offers the lowest reagent costs ($120–150/kg).
- Green Chemistry : Domino reactions (Method 1) minimize solvent waste (E-factor ≈8 vs. 25 for metathesis).
- Purification : Flash chromatography with hexane/EtOAc (4:1) effectively separates the product from thiomethoxide byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)cyclohex-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
3-(Methylsulfanyl)cyclohex-2-en-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)cyclohex-2-en-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-(Methylsulfanyl)cyclohexan-1-amine (CID 62808674)
- Molecular Formula : C₇H₁₅NS
- Key Differences :
- Saturated cyclohexane ring vs. unsaturated cyclohexene in the target compound.
- Amine (-NH₂) group at position 1 vs. imine (-NH) in the target.
- Methylsulfanyl at position 4 vs. position 3.
2-(Cyclohex-1-en-1-yl)ethylamine
- Molecular Formula : C₁₇H₂₅NS
- Key Differences :
- Branched amine structure with a 4-(methylsulfanyl)phenyl group vs. a simpler cyclohexene-imine backbone.
- Secondary amine vs. imine functional group.
- Implications : The extended aromatic system may enhance lipid solubility and membrane permeability compared to the target compound .
Heterocyclic Analogues with Sulfanyl Substituents
Triazine Derivatives (D0, D1, D41)
- Examples :
- D0: 3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine
- D1: 3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol
- Key Differences :
- Triazine ring (six-membered, three nitrogen atoms) vs. cyclohexene-imine.
- Sulfanyl groups at position 3 in both compounds.
- Biological Activity : D1-treated Klebsiella cells showed reduced resistance to Tetrahymena predation, suggesting sulfanyl groups in triazines may disrupt microbial interactions .
Functional Group Comparison: Imine vs. Amine vs. Ketone
- 2-(Ethylamino)-2-(3-Hydroxyphenyl)-cyclohexanone (): Contains a ketone (-C=O) and secondary amine (-NH-) instead of an imine. Spectroscopic Data: ¹H NMR signals at δ 1.0–3.5 ppm (cyclohexane protons) and δ 6.5–7.5 ppm (aromatic protons) differ significantly from the target compound’s expected imine proton (δ ~8–9 ppm) .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Ring System | Functional Group | Sulfanyl Position |
|---|---|---|---|---|
| 3-(Methylsulfanyl)cyclohex-2-en-1-imine | C₇H₁₁NS | Cyclohexene | Imine (-NH) | 3 |
| 4-(Methylsulfanyl)cyclohexan-1-amine | C₇H₁₅NS | Cyclohexane | Amine (-NH₂) | 4 |
| D0 (Triazine derivative) | C₅H₉N₅S | 1,2,4-Triazine | Amine (-NH₂) | 3 |
Table 2: Hypothetical Property Comparison
| Property | This compound | D1 (Triazine derivative) | 4-(Methylsulfanyl)cyclohexan-1-amine |
|---|---|---|---|
| Reactivity | High (imine electrophilicity) | Moderate (triazine ring) | Low (amine nucleophilicity) |
| Solubility | Moderate in polar solvents | High (due to -OH in D1) | High (amine H-bonding) |
| Biological Role | Potential enzyme inhibitor | Antimicrobial | Unknown |
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